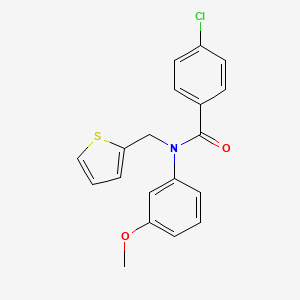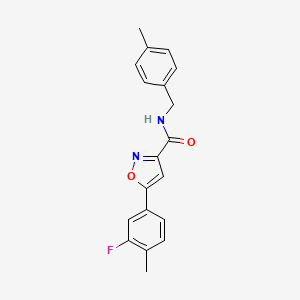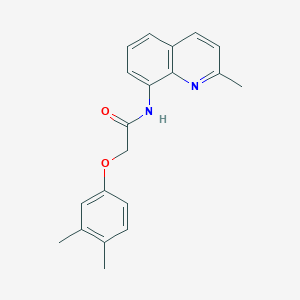![molecular formula C21H24N2O B14984026 N-[1H-indol-3-yl(4-methylphenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B14984026.png)
N-[1H-indol-3-yl(4-methylphenyl)methyl]-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3) to form the desired amide linkage . The reaction is carried out at elevated temperatures, usually around 60°C, and requires careful monitoring to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to various receptors and enzymes, modulating their activity and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
Uniqueness
N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of the indole and 4-methylphenyl moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C21H24N2O |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-[1H-indol-3-yl-(4-methylphenyl)methyl]-N,2-dimethylpropanamide |
InChI |
InChI=1S/C21H24N2O/c1-14(2)21(24)23(4)20(16-11-9-15(3)10-12-16)18-13-22-19-8-6-5-7-17(18)19/h5-14,20,22H,1-4H3 |
Clé InChI |
FLBQMTQVBLHZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983952.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14983960.png)


![(2-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14983973.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B14983975.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B14983981.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B14983990.png)

![N-(3-chlorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984021.png)

![4-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B14984043.png)
![N-cyclohexyl-N-methyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14984051.png)
![2-(4-tert-butylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B14984056.png)
